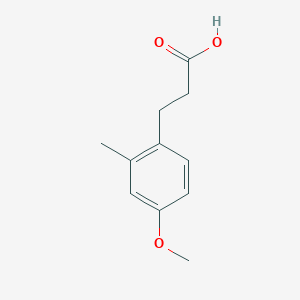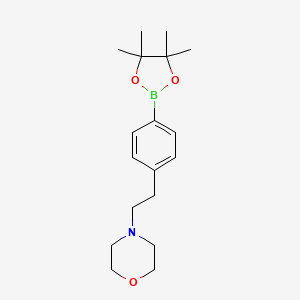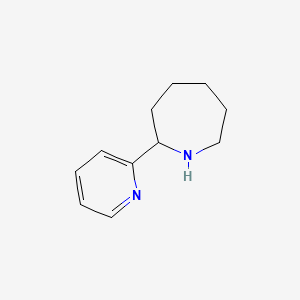
2,6-Dichloro-4-iodophenol
Übersicht
Beschreibung
2,6-Dichloro-4-iodophenol is an organic compound with the molecular formula C6H3Cl2IO It is a phenolic compound characterized by the presence of two chlorine atoms and one iodine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution and halogenation reactions. One common method involves the iodination of 2,6-dichlorophenol using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form 2,6-dichlorophenol.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic compounds are employed.
Major Products Formed
Oxidation: Formation of quinones and other oxidized phenolic compounds.
Reduction: Formation of 2,6-dichlorophenol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-iodophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: Used in the production of specialty chemicals, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-iodophenol involves its interaction with various molecular targets, including enzymes and receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-4-iodophenol can be compared with other halogenated phenols, such as:
2,6-Dichlorophenol: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodophenol: Lacks the chlorine atoms, leading to distinct chemical properties and uses.
2,4,6-Trichlorophenol:
The uniqueness of this compound lies in its specific combination of chlorine and iodine atoms, which confer unique reactivity and versatility in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
2,6-dichloro-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGWECICLKWOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403711 | |
| Record name | 2,6-dichloro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34074-22-1 | |
| Record name | 2,6-dichloro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)


![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)



